PF04418948 is a selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2) [, , , ]. It is frequently employed in scientific research to investigate the role of the EP2 receptor in various physiological and pathological processes.
Molecular Structure Analysis
While the exact molecular structure of PF04418948 is not explicitly provided in the analyzed papers, its chemical name is mentioned as 1-(4-fluorobenzoyl)-3-[[6-methoxy-2-naphthalenyl)methyl]-3-azetidinecarboxylic acid []. This information can be used to deduce its structure.
Mechanism of Action
PF04418948 acts as a competitive antagonist at the EP2 receptor [, , , ]. By binding to the receptor, it blocks the binding of the endogenous ligand, prostaglandin E2 (PGE2). This, in turn, prevents the activation of downstream signaling pathways associated with the EP2 receptor.
Applications
Investigating the role of EP2 in glutamate release: PF04418948 was instrumental in demonstrating that the cyclooxygenase-2 (COX-2) inhibitor celecoxib exerts its inhibitory effect on glutamate release through the PGE2/EP2 pathway [].
Studying the impact of PGE2 signaling in glomerular hyperfiltration: In a zebrafish model, PF04418948, along with an EP4 antagonist, successfully suppressed the albuminuria-like phenotype induced by elevated PGE2 signaling, highlighting the contribution of EP2 in glomerular filtration barrier dysfunction [].
Exploring TRPA1-mediated bronchodilation: Research revealed that PF04418948 could abolish the bronchodilation induced by TRPA1 agonists in various animal models, indicating that this relaxation effect is mediated through the activation of EP2 receptors by PGE2 [].
Characterizing prostanoid receptor activity in the brain: PF04418948 was used to selectively inhibit EP2 receptors in the locus coeruleus (LC) of rat brains, helping to confirm that the inhibitory effects of certain prostanoids on LC neurons are primarily mediated by the EP3 receptor [, ].
Related Compounds
16,16-dimethyl PGE2 (dmPGE2)
Relevance: dmPGE2 was used in a zebrafish model to investigate the role of PGE2 signaling in glomerular hyperfiltration and albuminuria []. This research showed that dmPGE2 induced an albuminuria-like phenotype, mimicking the suggested effects of PGE2 during glomerular hyperfiltration in rodent models. PF04418948, a selective EP2 antagonist, was used in conjunction with dmPGE2 to confirm the role of EP2 signaling in this process.
Prostaglandin E2 (PGE2)
Relevance: Research suggests that augmented PGE2 signaling in podocytes, potentially due to increased fluid flow shear stress during glomerular hyperfiltration, can lead to glomerular filtration barrier permeability defects and albuminuria []. Studies investigating this process used PF04418948 to selectively inhibit the EP2 receptor, highlighting the relevance of PGE2 and its receptor subtypes in this context. Additionally, the study investigating the effects of celecoxib on glutamate release showed that celecoxib's inhibition of PGE2 production was responsible for its observed effects, suggesting that PF04418948 may also influence glutamate release [].
Butaprost
Relevance: In a study investigating the effect of celecoxib on glutamate release, butaprost was used to activate the EP2 receptor []. This activation counteracted the inhibitory effect of celecoxib on glutamate release, confirming that celecoxib's action is mediated through the PGE2/EP2 pathway. PF04418948, as a selective EP2 antagonist, has the opposite effect of butaprost.
Sulprostone
Relevance: Sulprostone was used to characterize the functional role of the EP3 receptor in locus coeruleus (LC) neurons [, ]. While PF04418948 specifically targets the EP2 receptor, the use of sulprostone in these studies highlights the importance of understanding the diverse roles of different prostanoid receptors within the central nervous system.
Misoprostol
Relevance: Misoprostol was utilized to investigate the role of EP receptors in modulating the activity of locus coeruleus (LC) neurons [, ]. Although PF04418948 specifically targets EP2, the use of misoprostol underscores the significance of understanding the broader implications of prostanoid signaling in the brain.
Relevance: ONO-AE3-208 was used in conjunction with PF04418948 in a zebrafish model to study the role of PGE2 signaling in glomerular hyperfiltration and albuminuria []. The combined use of these antagonists allowed researchers to block both EP2 and EP4 signaling pathways, demonstrating the significance of both receptors in the development of the albuminuria-like phenotype.
Relevance: L-798,106 was employed to confirm the involvement of the EP3 receptor in mediating the inhibitory effects of prostanoids on locus coeruleus (LC) neuron activity [, ]. Although PF04418948 targets the EP2 receptor, the use of L-798,106 highlights the importance of studying the distinct roles of different prostanoid receptors within the central nervous system.
L-161,982
Relevance: Similar to ONO-AE3-208, L-161,982 is another EP4 antagonist that could have been used in the zebrafish study to investigate the role of PGE2 signaling in glomerular hyperfiltration [].
Allyl isothiocyanate (AITC)
Relevance: In a study investigating the role of TRPA1 in bronchodilation, AITC was used to stimulate TRPA1 receptors []. This research demonstrated that AITC-induced bronchodilation is dependent on prostaglandin production. While PF04418948 was not directly used in this study, the findings suggest a potential interplay between TRPA1 activation and prostanoid signaling pathways in the airways.
Cinnamaldehyde (CINN)
Relevance: Similar to AITC, CINN was also used as a TRPA1 agonist in the bronchodilation study [], further supporting the potential link between TRPA1 activation and prostanoid signaling in the airways. This suggests that PF04418948, as an EP2 antagonist, could potentially modulate the bronchodilatory effects of TRPA1 agonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PLX51107 is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family. PLX51107 is under investigation in clinical trial NCT04022785 (PLX51107 and Azacitidine in Treating Patients With Acute Myeloid Leukemia or Myelodysplastic Syndrome). BRD4 Inhibitor PLX51107 is an inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon administration, the BRD4 inhibitor PLX51107 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an induction of apoptosis and an inhibition of proliferation in BRD4-overexpressing tumor cells. BRD4, a member of the human bromodomain and extra-terminal (BET) family of proteins, is a transcriptional regulator that is overexpressed in certain tumor cells and plays an important role in cellular proliferation.
A tricyclic diterpene natural product isolated from Pleurotus mutilus (now referred to as Clitopilus scyphoides). Possesses modest antibacterial activity against primarily gram-positive bacterial organisms.
PLX5622 is a highly selective brain penetrant and orally active CSF1R inhibitor. PLX5622 allows for extended and specific microglial cells elimination, preceding and during pathology development. PLX5622 demonstrates desirable PK properties in varies animals. PLX5622 is mostly used in the way of feed free diet.
PLX647 is a dual inhibitor of the receptor tyrosine kinases FMS and KIT (IC50s = 28 and 16 nM, respectively). It is selective for FMS and KIT but does inhibit FLT3 and KDR (IC50s = 91 and 130 nM, respectively) in a panel of 400 kinases at a concentration of 1 μM. PLX647 inhibits proliferation of Ba/F3 cells expressing constitutively active FMS or KIT (IC50s = 92 and 180 nM, respectively) as well as ligand-dependent growth of M-NFS-60 and M-07e cells that express endogenous FMS and KIT, respectively (IC50s = 380 and 230 nM, respectively). It has no effect on HEK293T or HepG2 cells that lack FMS and KIT (IC50 = >50 μM) or Ba/F3 cells overexpressing KDR (IC50 = >5 μM). PLX647 also inhibits differentiation of human osteoclast precursor cells (IC50 = 170 nM). In vivo, PLX647 (40 mg/kg) reduces TNF-α and IL-6 release in a rat model of LPS-induced cytokine release. It reduces mast cell degranulation in a mouse model of passive cutaneous anaphylaxis (PCA) and inhibits bone destruction and delays disease progression in a mouse model of collagen-induced arthritis (CIA). PLX647 also reverses bone osteolysis and allodynia in a syngeneic rat model of cancer-induced bone pain. Novel tyrosine kinase (TK) inhibitor, selectively targeting c-Kit and c-Fms PLX-647 is PLX647 is a potent inhibitors of both FMS and KIT that show strong selectivity compared with other kinases. In the in vitro enzymatic assay, PLX647 inhibits FMS with IC50 = 0.028μM and KIT with IC50 = 0.016 μM. PLX647 represents a unique class of kinase inhibitors with unique dual FMS and KIT specificity.
PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R; fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, PLX7486 binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.
PLX7904 is a RAF inhibitor (IC50s = 2.4, 140, and 91 nM for mutant B-RAFV600E, wild-type B-RAF, and C-RAF, respectively). It inhibits phosphorylation of ERK in A375 and COLO 829 cells (IC50s = 16 and 18 nM, respectively). Unlike PLX4032, BAY 43-9006, and dabrafenib, PLX7904 does not induce paradoxical pERK activation and proliferation of cancer cell lines (EC50s = >200 μM). PLX7904 (25 mg/kg twice per day) inhibits tumor growth in a mouse COLO 205 colon cancer xenograft model. Novel potent and selective paradox-breaker RAF inhibitor, inhibiting activation of ERK1/2 in mutant BRAF melanoma cells PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor. PB04 is able to efficiently inhibit activation of ERK1/2 in mutant BRAF melanoma cells but does not hyperactivate ERK1/2 in mutant RAS-expressing cells. Importantly, PB04 inhibited ERK1/2 phosphorylation in mutant BRAF melanoma cells with acquired resistance to vemurafenib/PLX4720 that is mediated by a secondary mutation in NRAS. Consistent with ERK1/2 reactivation driving the re-acquisition of malignant properties, PB04 promoted apoptosis and inhibited entry into S phase and anchorage-independent growth in mutant N-RAS-mediated vemurafenib-resistant cells.
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.